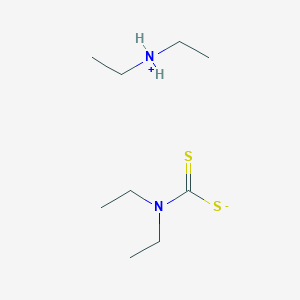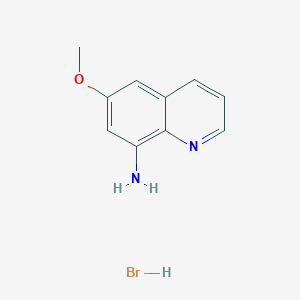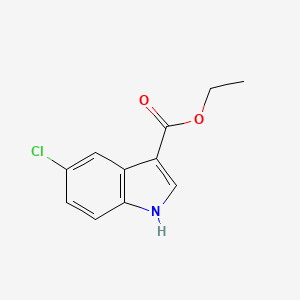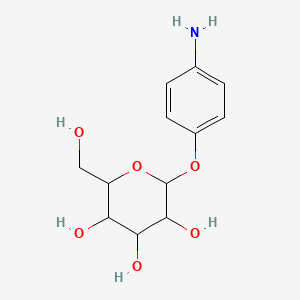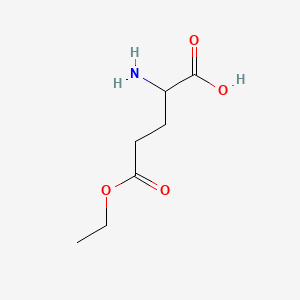
2-Amino-5-ethoxy-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Ethylglutamate is a derivative of glutamic acid, an important amino acid in the human body It is characterized by the presence of an ethyl group attached to the gamma carbon of the glutamate molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gamma-Ethylglutamate can be synthesized through the esterification of glutamic acid. The process involves the reaction of glutamic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of 2-Amino-5-ethoxy-5-oxopentanoic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of glutamic acid and ethanol into the reactor, with the product being continuously removed and purified.
Analyse Chemischer Reaktionen
Types of Reactions: Gamma-Ethylglutamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gamma-ethylglutamic acid.
Reduction: It can be reduced to form gamma-ethylglutamine.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Gamma-ethylglutamic acid.
Reduction: Gamma-ethylglutamine.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Gamma-Ethylglutamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the metabolism of glutamate derivatives.
Industry: It is used in the production of biodegradable polymers and other materials.
Wirkmechanismus
Gamma-Ethylglutamate exerts its effects by interacting with glutamate receptors in the body. These receptors are involved in various physiological processes, including neurotransmission and cellular metabolism. The ethyl group attached to the gamma carbon of the glutamate molecule can influence the binding affinity and activity of the compound at these receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Gamma-Methylglutamate: Similar structure but with a methyl group instead of an ethyl group.
Gamma-Propylglutamate: Similar structure but with a propyl group instead of an ethyl group.
Gamma-Butylglutamate: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: Gamma-Ethylglutamate is unique due to the specific influence of the ethyl group on its chemical and biological properties
Eigenschaften
Molekularformel |
C7H13NO4 |
|---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
2-amino-5-ethoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-2-12-6(9)4-3-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11) |
InChI-Schlüssel |
XMQUEQJCYRFIQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


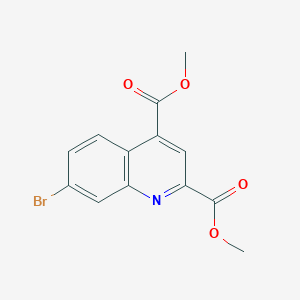
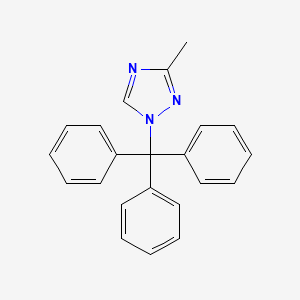
![4-(2,2-Dimethoxyethyl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B8816548.png)
![4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B8816550.png)
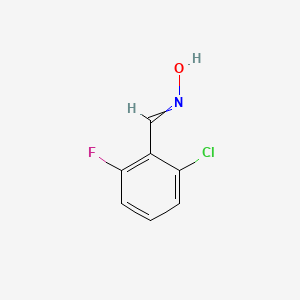
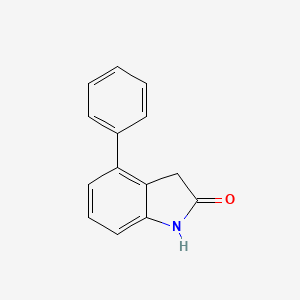
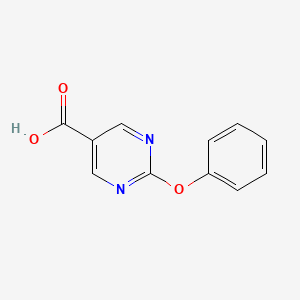
![7-bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8816582.png)
![2-(Piperidin-4-ylmethyl)benzo[d]thiazole](/img/structure/B8816587.png)
